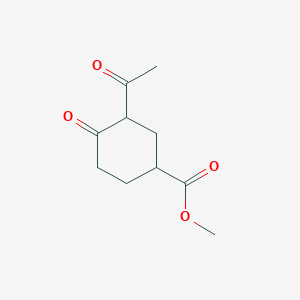
Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . It is a derivative of cyclohexane, featuring both acetyl and oxo functional groups, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst, followed by esterification with methanol . The reaction conditions typically include:
Temperature: 60-80°C
Catalyst: Acidic catalyst like sulfuric acid
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Employed in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of methyl 3-acetyl-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic cycles that lead to the formation of various products. The pathways involved often include nucleophilic addition and elimination reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-oxocyclohexane-1-carboxylate
- Ethyl 1-methyl-4-oxocyclohexane-1-carboxylate
- Methyl 3-oxocyclohexane-1-carboxylate
Uniqueness
Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate is unique due to the presence of both acetyl and oxo groups, which provide distinct reactivity patterns compared to its analogs. This dual functionality makes it a valuable intermediate in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C10H14O4 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
methyl 3-acetyl-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-6(11)8-5-7(10(13)14-2)3-4-9(8)12/h7-8H,3-5H2,1-2H3 |
Clé InChI |
YNNJEXXRSHKFIO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CC(CCC1=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


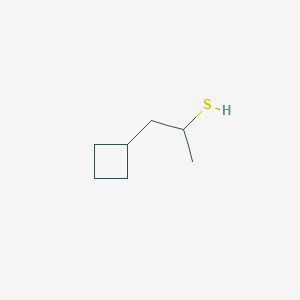
![2,6,7-trimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074882.png)
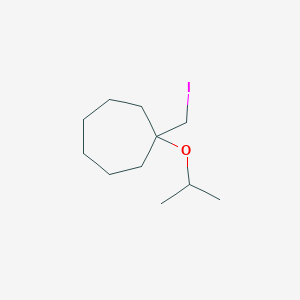
![5-(Pyridin-4-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13074893.png)
![3-[(2,2-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13074899.png)
![2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13074905.png)
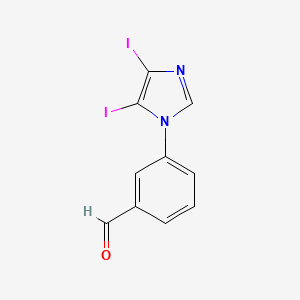
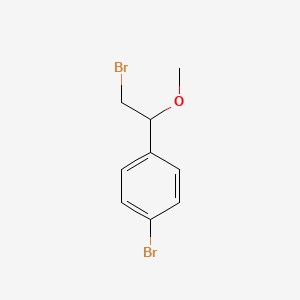
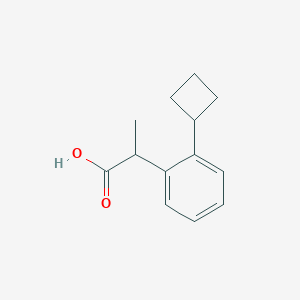
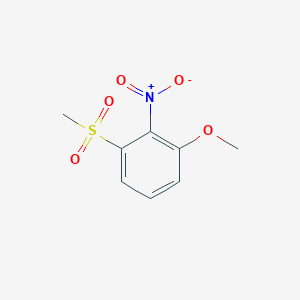
![[Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)
![2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)
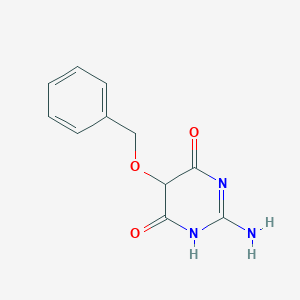
![6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13074967.png)
